2-Methyl-3-nitrophenol
Description
Significance and Research Relevance within Nitrophenolic Compound Chemistry
2-Methyl-3-nitrophenol, also known by synonyms such as 3-Nitro-o-cresol and 2-Hydroxy-6-nitrotoluene, is a member of the nitrophenol class of compounds. nih.govsigmaaldrich.com Its chemical structure, featuring a phenol (B47542) ring substituted with both a methyl (-CH3) and a nitro (-NO2) group, makes it a subject of interest in several areas of chemical synthesis and analysis. mendelchemicals.comcymitquimica.com
The presence of the nitro group, a strong electron-withdrawing group, and the hydroxyl group, an activating group, on the aromatic ring, imparts distinct chemical properties to the molecule. cymitquimica.com This unique electronic arrangement influences its reactivity and makes it a valuable intermediate or building block in the synthesis of more complex molecules, including dyes, pigments, and pharmaceuticals. mendelchemicals.combiosynth.com
In an analytical context, this compound has been utilized as an internal standard. chemicalbook.comchemicalbook.comsigmaaldrich.com Specifically, it was employed in the development of a method for measuring the stable isotope ratio of methylnitrophenols in atmospheric particulate matter. chemicalbook.comchemicalbook.comsigmaaldrich.com This application underscores its utility in environmental and atmospheric chemistry research for the quantification of related atmospheric pollutants. mendelchemicals.com
Scope of Academic Inquiry Pertaining to this compound
Academic investigation into this compound primarily concentrates on its synthesis, structural characterization, and its role as a precursor in organic reactions.
Synthesis: Several synthetic routes for this compound have been reported. One method involves the nitration of 2-Methoxy-3-methylbenzenaMine. chemicalbook.com Another documented preparation starts from p-toluidine, which is diazotized and subsequently heated, followed by steam distillation to yield the final product as a yellow crystalline mass. prepchem.com The hydrolysis of a corresponding halonitro aromatic compound is another general method for preparing nitrophenols, including this compound. google.com
Structural and Physical Properties: The compound typically appears as a yellow to brown crystalline powder. chemicalbook.comchemicalbook.com Its fundamental chemical and physical properties have been well-documented.
| Property | Value |
| Molecular Formula | C7H7NO3 |
| Molecular Weight | 153.14 g/mol |
| CAS Number | 5460-31-1 |
| Melting Point | 146-148 °C |
| Solubility | Soluble in 95% ethanol (B145695) (50 mg/mL) |
| Sources: nih.govsigmaaldrich.comchemicalbook.comchemicalbook.com |
Spectroscopic data, including 1H NMR, 13C NMR, IR, and mass spectrometry, have been extensively used to confirm the structure of this compound. nih.govchemicalbook.comnist.gov For instance, 1H NMR spectra in DMSO-d6 show characteristic shifts for the aromatic protons and the methyl group. chemicalbook.com
Chemical Reactivity and Applications: Research has explored the chemical reactivity of the functional groups present in this compound. The nitro group can be reduced to an amino group, and the phenolic hydroxyl group can undergo various reactions. These transformations are key to its use as an intermediate in the synthesis of other compounds. mendelchemicals.combiosynth.com For example, it is a precursor in the production of various colorants and pharmaceutical compounds. mendelchemicals.com Furthermore, derivatives of this compound, such as 5-Bromo-2-methyl-3-nitrophenol, are synthesized from it and have their own specific research applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-nitrophenol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKLFAZBKQGUBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203034 | |
| Record name | 3-Nitro-o-cresol | |
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Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5460-31-1 | |
| Record name | 2-Methyl-3-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5460-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Methyl-3-nitrophenol | |
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| Record name | 5460-31-1 | |
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| Record name | 3-Nitro-o-cresol | |
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| Record name | 3-nitro-o-cresol | |
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| Record name | 2-METHYL-3-NITROPHENOL | |
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Synthetic Methodologies and Precursor Chemistry
Direct Nitration of 2-Methylphenol
The most conventional approach for synthesizing nitrophenolic compounds is through the direct electrophilic nitration of the corresponding phenol (B47542). smolecule.com In the case of 2-methyl-3-nitrophenol, the starting material is ortho-cresol (2-methylphenol). This method typically employs a classical mixed acid system of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). smolecule.com
The reaction mechanism proceeds via a two-step electrophilic aromatic substitution. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The aromatic ring of 2-methylphenol then acts as a nucleophile, attacking the nitronium ion to form a carbocation intermediate, known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, resulting in the final nitrated product. smolecule.com
Controlling the reaction conditions is crucial for maximizing the yield of the desired 3-nitro isomer and minimizing the formation of other isomers (like 2-methyl-4-nitrophenol (B1582141) and 2-methyl-5-nitrophenol) and dinitrated byproducts. Key parameters include temperature, reaction time, and the concentration of the nitrating agents. smolecule.com
Table 1: Typical Conditions for Direct Nitration of 2-Methylphenol
| Parameter | Value/Range |
| Starting Material | 2-Methylphenol (o-cresol) |
| Nitrating Agent | Mixture of Nitric Acid and Sulfuric Acid |
| Temperature | 25 to 60 °C |
| Reaction Time | 2 to 24 hours |
This table summarizes typical conditions for the direct nitration of 2-methylphenol. Actual conditions can vary depending on the specific laboratory or industrial setup. smolecule.com
Friedel-Crafts Acylation Approaches for this compound Synthesis
An alternative strategy for synthesizing this compound involves an initial Friedel-Crafts acylation followed by a subsequent nitration step. smolecule.com Friedel-Crafts reactions, developed by Charles Friedel and James Crafts in 1877, are a cornerstone of organic synthesis for attaching substituents to aromatic rings. wikipedia.org The acylation variant is particularly useful as it introduces an acyl group (R-C=O), which is a deactivating, meta-directing group. organic-chemistry.orgrsc.org
This approach offers a pathway to control the regioselectivity of the subsequent nitration. The synthesis would begin with 2-methylphenol. The hydroxyl group is typically protected first to prevent it from interfering with the Lewis acid catalyst. The protected 2-methylphenol then undergoes Friedel-Crafts acylation with an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com This introduces the acyl group onto the aromatic ring.
Following acylation and deprotection, the resulting acyl-substituted 2-methylphenol is subjected to nitration. The acyl group directs the incoming nitro group primarily to the meta position, which, relative to the methyl and hydroxyl groups, can facilitate the formation of the desired 3-nitro isomer. The final step involves the removal of the acyl group to yield this compound. A related process is described for the synthesis of 2-methyl-3-nitrobenzophenone, where 2-methyl-3-nitrobenzoyl chloride is reacted with benzene (B151609) in the presence of aluminum chloride. google.com
Table 2: General Steps for Friedel-Crafts Acylation Approach
| Step | Description | Reagents |
| 1. Protection | Protection of the hydroxyl group of 2-methylphenol. | Protecting group agents |
| 2. Acylation | Friedel-Crafts acylation to introduce an acyl group. | Acyl halide/anhydride, Lewis acid (e.g., AlCl₃) |
| 3. Deprotection | Removal of the protecting group. | Deprotection agents |
| 4. Nitration | Introduction of the nitro group, directed by the acyl group. | HNO₃/H₂SO₄ |
| 5. Deacylation | Removal of the acyl group to yield the final product. | Cleavage reagents |
This table outlines a conceptual multi-step synthesis involving Friedel-Crafts acylation to control the position of nitration.
Synthetic Pathways Involving 3-Methyl-2-butanone Derivatives
A more complex, multi-step synthetic route to this compound can be initiated from 3-methyl-2-butanone. smolecule.com This pathway involves a series of transformations to construct the aromatic ring and introduce the required functional groups.
The documented sequence begins with the bromination of 3-methyl-2-butanone. This is followed by a cyclization reaction to form a cyclic intermediate. Subsequent steps involve a Sandmeyer reaction, a versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. This is followed by a cyano-substitution and finally hydrolysis, which yields derivatives that can be ultimately transformed into the target molecule, this compound. smolecule.com This pathway highlights the utility of aliphatic precursors in constructing complex aromatic compounds through a series of well-established organic reactions.
Synthesis from 2-Methylphenylacetic Acid
2-Methylphenylacetic acid serves as another potential precursor for the synthesis of this compound. A patented method details the nitration of 2-methylphenylacetic acid to produce 2-methyl-3-nitrophenylacetic acid. google.com This key intermediate could then theoretically be converted to this compound.
In the described synthesis of the intermediate, 2-methylphenylacetic acid is treated with 98% nitric acid and acetic anhydride in dichloromethane (B109758) at a controlled temperature of -10 °C to 10 °C. The reaction is typically carried out for 1 to 3 hours. google.com This process selectively introduces the nitro group at the 3-position of the phenyl ring.
Table 3: Synthesis of 2-Methyl-3-nitrophenylacetic Acid
| Parameter | Value/Range |
| Starting Material | 2-Methylphenylacetic Acid |
| Reagents | 98% Nitric Acid, Acetic Anhydride |
| Solvent | Dichloromethane |
| Temperature | -10 °C to 10 °C |
| Reaction Time | 1 to 3 hours |
| Yield | ~61% |
Data sourced from a patent describing the synthesis of the key intermediate, 2-methyl-3-nitrophenylacetic acid. google.com
To obtain the final product, 2-methyl-3-nitrophenylacetic acid would need to undergo a decarboxylation reaction that also introduces a hydroxyl group, a transformation that could potentially be achieved through oxidative decarboxylation or other advanced synthetic methods.
Exploration of Novel and Sustainable Synthetic Routes
Modern synthetic chemistry places a strong emphasis on developing more efficient, selective, and environmentally friendly processes. For the synthesis of this compound and related compounds, several innovative approaches are being explored.
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reactants, which can dramatically accelerate reaction rates and often leads to higher yields and improved product selectivity. smolecule.com For nitration reactions, microwave-assisted methods can significantly reduce reaction times compared to conventional heating, offering a more energy-efficient pathway. smolecule.com
Catalytic Nitration: To move away from the use of stoichiometric amounts of strong acids like sulfuric acid, which generate significant waste, catalytic nitration techniques have been developed. These methods employ solid acid catalysts, phase-transfer catalysts, or metal-based systems. smolecule.com An example of an effective catalytic system for the nitration of phenolic compounds is the use of Bismuth(III) nitrate (B79036) in combination with montmorillonite (B579905) KSF clay. smolecule.com Such catalytic systems provide enhanced selectivity under milder reaction conditions, aligning with the principles of green chemistry. smolecule.com
Chemical Reactivity and Mechanistic Investigations
Oxidation Reactions and Resultant Chemical Transformations
The oxidation of phenolic compounds can lead to the formation of various products, most notably quinones. For 2-Methyl-3-nitrophenol, oxidation reactions target the electron-rich aromatic ring, which is activated by the hydroxyl group. Common oxidizing agents such as potassium permanganate, chromium trioxide, and hydroperoxides in the presence of metal catalysts can be employed. researchgate.net
The likely product of the oxidation of this compound is a substituted benzoquinone. The reaction proceeds via the removal of hydrogen atoms from the hydroxyl group and the ring, leading to the formation of a diketone structure. Given the substitution pattern, the formation of methyl-nitro-1,4-benzoquinone or methyl-nitro-1,2-benzoquinone is plausible. The specific isomer formed would depend on the reaction conditions and the oxidant used. For instance, oxidation of other substituted phenols often yields p-benzoquinones, suggesting that 2-methyl-3-nitro-1,4-benzoquinone could be a potential product. researchgate.net The process can be complex, and in some cases, oxidation can lead to ring-opening and the formation of smaller aliphatic molecules, particularly under harsh oxidative conditions. researchgate.net
Reduction Reactions of the Nitro Group to Aminophenols
The nitro group of this compound is readily susceptible to reduction, providing a key pathway to synthesize the corresponding aminophenol. This transformation is of significant interest as aminophenols are valuable intermediates in the pharmaceutical and dye industries. rsc.orgacs.org The reduction specifically targets the nitrogen-oxygen bonds of the nitro group, converting it to an amino (-NH2) group while leaving the hydroxyl and methyl groups intact.
A variety of reducing agents and catalytic systems can accomplish this transformation. Common laboratory and industrial methods include:
Catalytic Hydrogenation: This involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) are highly effective. tandfonline.com The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297).
Chemical Reduction: Strong reducing agents like sodium borohydride (B1222165) (NaBH₄) are frequently used, often in conjunction with a catalyst to facilitate the reaction. rsc.orgresearchgate.net Metal-based catalysts, including those with copper and nickel, have shown high efficiency in the reduction of nitrophenol isomers. tandfonline.com Another classic method involves the use of metals in acidic media, such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl).
The primary product of this reaction is 2-amino-5-methylphenol . The mechanism of catalytic reduction generally involves the adsorption of the nitrophenol onto the catalyst surface, followed by the transfer of hydrogen atoms to the nitro group, proceeding through nitroso and hydroxylamino intermediates before yielding the final amino product. byjus.com
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution on the this compound ring is directed by the combined influence of the existing substituents. The hydroxyl (-OH) group is a powerful activating, ortho-, para-director, while the methyl (-CH₃) group is a weaker activating, ortho-, para-director. Conversely, the nitro (-NO₂) group is a strong deactivating, meta-director.
The synthesis of this compound itself is an example of electrophilic aromatic substitution, specifically the nitration of 2-methylphenol (o-cresol). nih.gov In this reaction, the powerful directing effect of the hydroxyl group guides the incoming nitronium ion (NO₂⁺).
Considering these factors:
Position 4: Para to the -OH group and ortho to the -CH₃ group. This position is strongly activated.
Position 5: Meta to the -OH group, para to the -CH₃ group, and meta to the -NO₂ group.
Position 6: Ortho to the -OH group.
The strong activating and directing effect of the hydroxyl group is typically dominant. Therefore, incoming electrophiles will preferentially substitute at the positions most activated by the -OH group, primarily positions 4 and 6. For example, in the bromination of this compound using molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃, the bromine atom is introduced at the para position relative to the hydroxyl group, yielding 5-bromo-2-methyl-3-nitrophenol. nih.gov
| Parameter | Condition |
|---|---|
| Reagent | Molecular Bromine (Br₂) |
| Catalyst | Iron(III) Bromide (FeBr₃) |
| Molar Ratio (Substrate:Br₂) | 1:1.1 |
| Solvent | Tetrachlorethylene |
| Temperature | 60–70°C |
| Product | 5-Bromo-2-methyl-3-nitrophenol |
Nucleophilic Aromatic Substitution (SNAr) in Related Phenolic Systems
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides and other substituted aromatic rings that contain strong electron-withdrawing groups. nptel.ac.in This reaction pathway is generally not feasible for this compound itself, as it lacks a suitable leaving group (like a halogen) at a position activated for nucleophilic attack. However, understanding the mechanism is crucial for related phenolic systems, such as halogenated nitrophenols.
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway: testbook.com
Addition of the Nucleophile: A strong nucleophile attacks the carbon atom bearing the leaving group. This attack is only feasible if the aromatic ring is sufficiently electron-poor. Strong electron-withdrawing groups, such as nitro groups (-NO₂), are essential to activate the ring towards nucleophilic attack. researchgate.net This initial, rate-determining step disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . nih.gov
Elimination of the Leaving Group: The aromaticity of the ring is restored in a fast second step, where the leaving group (e.g., a halide ion) is expelled.
For the Meisenheimer complex to be effectively stabilized by resonance, the electron-withdrawing group must be located at the ortho or para position relative to the leaving group. testbook.comresearchgate.net This positioning allows the negative charge of the intermediate to be delocalized onto the electron-withdrawing group, stabilizing the transition state and facilitating the reaction. If the group is in the meta position, this resonance stabilization is not possible, and the SNAr reaction does not typically occur.
Formation and Mechanistic Elucidation of Chlorinated Disinfection Byproducts
Nitrophenolic compounds, including this compound, are recognized as precursors for the formation of chlorinated disinfection byproducts (DBPs) during water treatment processes that use chlorine or chlorine-based disinfectants. nih.gov The reactions involved are complex and can lead to a variety of halogenated organic compounds. nptel.ac.inmdpi.com
Chlorine Substitution Processes
The primary mechanism for the initial formation of chlorinated byproducts from this compound is electrophilic aromatic substitution. In aqueous solution, chlorine (e.g., from HOCl) acts as an electrophile, attacking the electron-rich phenol (B47542) ring. The presence of both nitro and hydroxyl groups in nitrophenols facilitates this electrophilic substitution to produce intermediates for DBP formation. nih.gov
Benzoquinone Compound Formation Mechanisms
During the chlorination and oxidation of nitrophenols, benzoquinone derivatives can be formed as intermediates or final products. mdpi.com The formation of these compounds is a key step in the pathway that can lead to the subsequent formation of smaller, more toxic DBPs like haloacetonitriles.
The mechanism for benzoquinone formation from this compound during disinfection involves a combination of oxidation and substitution reactions:
Initial Chlorination: As described above, electrophilic substitution by chlorine occurs on the aromatic ring.
Oxidation: The chlorinated nitrophenol intermediate is then oxidized. The phenolic hydroxyl group is oxidized to a carbonyl group.
Further Reaction and Ring Opening: The resulting chlorinated nitro-benzoquinone is often unstable and can undergo further reactions. nptel.ac.in These subsequent steps can include ring-opening and bond cleavage, which ultimately lead to the formation of regulated DBPs such as dichloroacetonitrile (B150184) (DCAN) and trichloromethane (TCM). nptel.ac.inmdpi.com Studies have shown that the presence of certain ions, like cupric ions (Cu²⁺), can catalyze the production of nitro-benzoquinones during UV/post-chlorination processes, thereby enhancing the formation of certain DBPs. nptel.ac.in
3 Aromatic Ring Opening and Bond Cleavage Reactions
The chemical stability of the aromatic ring in this compound makes its cleavage a challenging but crucial process, particularly in the context of environmental degradation and chemical synthesis. Ring opening reactions typically require aggressive reagents or specialized biological pathways to overcome the aromatic stabilization energy. These reactions proceed through the formation of highly reactive intermediates, leading to the breakdown of the phenolic structure into aliphatic molecules. Key processes that facilitate these transformations include advanced oxidation processes (AOPs), such as ozonolysis and Fenton-type reactions, as well as specific microbial degradation pathways.
Advanced Oxidation Processes (AOPs)
AOPs are characterized by the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), which can attack the aromatic ring of this compound. researchgate.netmdpi.com These processes are effective in breaking down recalcitrant organic pollutants. mostwiedzy.pltandfonline.com
Ozonolysis:
Ozone (O₃) is a powerful oxidant that can directly react with the aromatic ring of phenolic compounds, leading to ring cleavage. msu.edupearson.com While direct studies on this compound are limited, the mechanism can be inferred from research on similar compounds like p-nitrophenol. tandfonline.comresearchgate.net The ozonolysis of nitrophenols in aqueous solution typically begins with an electrophilic attack by ozone on the activated aromatic ring. The presence of the hydroxyl group directs the attack to the ortho and para positions. For this compound, the likely initial sites of attack are C4 and C6.
This initial attack leads to the formation of hydroxylated intermediates. Following hydroxylation, the di- or tri-hydroxylated ring becomes highly unstable and susceptible to further ozonolysis, resulting in the cleavage of the C-C bonds within the ring. This process generates a series of smaller, aliphatic carboxylic acids. researchgate.net
A proposed pathway, by analogy with p-nitrophenol, involves the following steps:
Hydroxylation: Ozone attacks the ring to form dihydroxy or trihydroxy intermediates (e.g., methyl-nitro-catechol derivatives).
Ring Cleavage: The unstable hydroxylated ring is cleaved by another ozone molecule.
Formation of Aliphatic Acids: The ring-opened intermediates are further oxidized to form various short-chain carboxylic acids.
The degradation of p-nitrophenol via ozonolysis has been shown to produce several intermediates, as detailed in the table below. It is plausible that this compound would generate an analogous set of products, substituted with a methyl group.
| Reactant | Key Intermediates | Final Products (Examples) | Reference |
|---|---|---|---|
| p-Nitrophenol | 4-Nitrocatechol, Hydroquinone (B1673460) | Maleic acid, Oxalic acid, Formic acid, Glyoxylic acid, Nitrate (B79036) ion (NO₃⁻) | tandfonline.comresearchgate.net |
| This compound (Proposed) | Methyl-nitro-catechol derivatives | Methyl-substituted short-chain carboxylic acids, Oxalic acid, Formic acid, Nitrate ion (NO₃⁻) | N/A |
Fenton and Photo-Fenton Reactions:
The Fenton reaction utilizes hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to generate hydroxyl radicals (•OH). This process is highly effective for the degradation of various aromatic pollutants. tandfonline.com The •OH radical is a non-selective, powerful oxidizing agent that can readily attack the aromatic ring of this compound. The reaction initiates C-N bond cleavage, releasing the nitro group as nitrate (NO₃⁻) or nitrite (B80452) (NO₂⁻) ions, and promotes hydroxylation of the ring, which ultimately leads to its cleavage and mineralization into CO₂, H₂O, and inorganic ions. mostwiedzy.pl
Microbial Degradation
Certain microorganisms have evolved specific enzymatic pathways to utilize nitroaromatic compounds as sources of carbon, nitrogen, and energy. researchgate.netjebas.org These biological pathways represent a key mechanism for the environmental breakdown of compounds like this compound.
Studies on bacteria capable of degrading related compounds, such as dinitrotoluenes and other nitrocresols, provide insight into the likely mechanisms for this compound degradation. For instance, the aerobic degradation of 2,6-dinitrotoluene (B127279) by Burkholderia cepacia involves an initial dioxygenation step that forms 3-methyl-4-nitrocatechol with the release of a nitrite ion. nih.govdtic.mil This catechol intermediate is then a substrate for an extradiol ring-cleavage dioxygenase, which breaks an aromatic C-C bond. nih.gov
Similarly, the degradation of 2-nitrotoluene (B74249) can proceed via the formation of 3-methylcatechol, which is then cleaved through a meta-ring fission pathway. asm.org A study on Ralstonia eutropha demonstrated that its 3-nitrophenol (B1666305) nitroreductase enzyme is active on this compound, suggesting an initial reduction of the nitro group is a possible first step in its degradation pathway by this organism. nih.gov
Based on these analogous pathways, the microbial degradation of this compound likely involves one of the following initial steps before ring fission:
Dioxygenase Attack: A dioxygenase enzyme incorporates both atoms of O₂ into the aromatic ring, typically leading to the formation of a substituted catechol and the release of the nitro group as nitrite.
Monooxygenase Attack: A monooxygenase hydroxylates the ring, often displacing the nitro group or preparing the molecule for subsequent cleavage.
Nitro Group Reduction: The nitro group is reduced to a hydroxylamino (-NHOH) or amino (-NH₂) group, which can then be enzymatically removed or rearranged, leading to intermediates like aminohydroquinone that are susceptible to ring cleavage. nih.gov
The table below summarizes findings from the degradation of structurally similar compounds, which can be used to predict the pathway for this compound.
| Compound | Microorganism (Example) | Key Intermediate Before Ring Cleavage | Ring Cleavage Type | Reference |
|---|---|---|---|---|
| 2,6-Dinitrotoluene | Burkholderia cepacia | 3-Methyl-4-nitrocatechol | Extradiol | nih.govdtic.mil |
| 2-Nitrotoluene | Pseudomonas sp. | 3-Methylcatechol | Meta-fission | asm.org |
| 2-Chloro-5-nitrophenol | Ralstonia eutropha | 2-Amino-5-chlorohydroquinone | Not specified | nih.gov |
Bond Cleavage Reactions
Beyond the complete cleavage of the aromatic ring, specific bond fissions are critical steps in the degradation process.
C-NO₂ Bond Cleavage: The cleavage of the carbon-nitro bond is a primary step in many degradation pathways. In oxidative processes, this often occurs after hydroxylation of the ring, which destabilizes the C-N bond and facilitates the release of nitrite (NO₂⁻) or nitrate (NO₃⁻) ions. nih.gov Photochemical degradation can also lead to the release of nitrite from nitrophenols.
O-H Bond Cleavage: While not a ring-opening reaction, the cleavage of the phenolic O-H bond is an initial step in many radical-based oxidation reactions, forming a phenoxyl radical that can then undergo further transformation.
These ring-opening and bond cleavage reactions are fundamental to the transformation and detoxification of this compound, converting a persistent aromatic structure into more readily degradable aliphatic compounds.
Environmental Dynamics and Biogeochemical Transformations
Atmospheric Fate and Photochemical Degradation Processes
Once released into the atmosphere, 2-Methyl-3-nitrophenol (also known as 3-nitro-o-cresol) is subject to several degradation and transport processes. Like other nitrophenolic compounds, its atmospheric lifecycle is primarily controlled by photochemical reactions, including direct photolysis and oxidation by photochemically generated radicals.
Research indicates that for methyl-substituted 2-nitrophenols, direct photolysis is the most significant gas-phase degradation pathway researchgate.net. These compounds are components of "brown carbon," which can absorb solar radiation and influence atmospheric chemistry researchgate.net. The photolysis of nitrophenols is a potential source of hydroxyl (•OH) radicals and nitrous acid (HONO) in the atmosphere, which can further drive photochemical reactions researchgate.netnoaa.gov.
The two primary chemical sinks for this compound in the atmosphere are reactions with hydroxyl (•OH) radicals during the day and nitrate (B79036) (•NO3) radicals at night. The reaction with •OH radicals leads to the formation of various oxidation products. However, studies on related isomers suggest that photolysis is a much faster removal process than oxidation by •OH radicals researchgate.net. For nitrophenols in general, estimated atmospheric half-lives range from 3 to 18 days, considering various removal processes cdc.gov. However, specific photolytic lifetimes for certain methyl-2-nitrophenol isomers have been estimated to be on the order of minutes to hours, highlighting the dominance of this pathway researchgate.net.
Nighttime chemistry is largely driven by the nitrate radical (•NO3), which is formed from the reaction of ozone (O3) and nitrogen dioxide (NO2). Reactions between •NO3 and cresols are known to yield nitrocresol isomers, indicating that this can be both a formation and degradation pathway depending on the specific precursors present noaa.govunito.it.
| Compound | Primary Atmospheric Loss Process | Estimated Lifetime/Half-life | Reference |
|---|---|---|---|
| Nitrophenols (general) | Photolysis, •OH reaction | 3–18 days (overall half-life) | cdc.gov |
| 4-Methyl-2-nitrophenol (B89549) | Photolysis | 1.7 to 56 minutes | researchgate.net |
| 5-Methyl-2-nitrophenol | Photolysis | 1.3 to 43 minutes | researchgate.net |
| 4-Nitrophenol (B140041) | •OH reaction | ~18 days (half-life) | cdc.gov |
Aqueous-Phase Degradation Mechanisms
In aquatic systems, the degradation of this compound is influenced by its solubility and exposure to sunlight and reactive chemical species.
Direct photolysis is a significant degradation mechanism for nitrophenols in sunlit surface waters. These compounds absorb ultraviolet light, which can lead to their transformation into various byproducts cdc.govnih.gov. The half-life for nitrophenols in freshwater due to photolysis can range from one to eight days cdc.gov. The process can involve the photoreduction of the nitro group, particularly if the compound is adsorbed onto organic particulate matter nih.gov.
Furthermore, in waters containing nitrate (NO3−) or nitrite (B80452) (NO2−) ions, indirect photolysis can occur. The photolysis of these ions generates reactive species, including •OH radicals, which can then react with phenol (B47542) derivatives to form additional nitrated compounds, a process known as photonitration nih.gov. This indicates that aqueous photochemistry can be both a sink and a source for compounds like this compound.
Heterogeneous photocatalysis is an advanced oxidation process that can effectively degrade persistent organic pollutants, including nitrophenols. This technology typically utilizes a semiconductor catalyst, such as titanium dioxide (TiO2), which, upon illumination with UV light, generates highly reactive oxygen species, primarily hydroxyl radicals (•OH) researchgate.netosti.gov.
The degradation mechanism for nitrophenols via heterogeneous photocatalysis generally involves the electrophilic attack of •OH radicals on the aromatic ring. This leads to the formation of hydroxylated intermediates, such as dihydroxynitrobenzenes researchgate.net. Subsequent reactions can cause the opening of the aromatic ring, followed by the oxidation of the resulting aliphatic compounds, ultimately leading to the complete mineralization of the substrate into carbon dioxide, water, and inorganic ions like nitrate and ammonium (B1175870) researchgate.net.
Studies on phenols with multiple substituents have shown that the nature and position of the functional groups significantly influence the degradation rate. The nitro group is known to be ring-deactivating, which can make nitrophenols more resistant to hydroxyl radical attack compared to other substituted phenols, thereby slowing their degradation rate . While specific kinetic data for this compound is limited, the principles derived from studies on compounds like 4-chloro-2-nitrophenol (B165678) and 4-methyl-2-nitrophenol are applicable .
Biotic Degradation Pathways and Microbial Metabolism
The persistence of this compound in soil and water is significantly influenced by the metabolic activity of microorganisms. The presence of the electron-withdrawing nitro group generally makes nitrophenols recalcitrant to microbial degradation jebas.orgresearchgate.net. However, various bacteria have evolved enzymatic pathways to utilize these compounds as sources of carbon, nitrogen, and energy.
Under aerobic conditions, bacteria have developed several strategies to initiate the breakdown of nitrophenols. These pathways often begin with an oxidative attack on the aromatic ring, catalyzed by monooxygenase or dioxygenase enzymes. This initial step frequently results in the hydroxylation of the ring and the removal of the nitro group in the form of nitrite (NO2−) nih.govresearchgate.net.
For example, the degradation of p-nitrophenol by various Pseudomonas, Moraxella, and Arthrobacter species often proceeds through the formation of hydroquinone (B1673460) or 1,2,4-benzenetriol (B23740) after the removal of the nitro group researchgate.netnih.gov. These intermediates are then channeled into central metabolic pathways via ring-cleavage dioxygenases. While a specific degradation pathway for this compound has not been elucidated, the mechanisms observed for other nitrophenols provide a strong basis for its plausible biotransformation routes.
Aromatic-hydroxylating dioxygenases and monooxygenases are key enzymes in the aerobic degradation of many aromatic compounds and have been shown to act on nitroaromatic substrates. Toluene (B28343) dioxygenases (TDOs), in particular, are versatile multicomponent enzyme systems known for their broad substrate specificity wikipedia.orgsemanticscholar.org.
Research has demonstrated that toluene dioxygenase from Pseudomonas putida F1 can oxidize various nitrotoluenes nih.gov. This enzyme system catalyzes different reactions depending on the substrate isomer:
Monooxygenation: It oxidizes the methyl group of 2-nitrotoluene (B74249) and 3-nitrotoluene (B166867) to form 2-nitrobenzyl alcohol and 3-nitrobenzyl alcohol, respectively.
Dihydroxylation: It hydroxylates the aromatic ring of 4-nitrotoluene (B166481) to produce 2-methyl-5-nitrophenol (B1294729) and 3-methyl-6-nitrocatechol.
This demonstrates that TDO can attack either the methyl group or the aromatic ring of nitrotoluenes. Similarly, other multicomponent enzyme systems like toluene-4-monooxygenase (T4MO) and 2-nitrotoluene 2,3-dioxygenase (2NTDO) have broad substrate ranges and are capable of hydroxylating various aromatic compounds, including nitroaromatics nih.govnih.gov. 2NTDO, for instance, catalyzes the dihydroxylation of 2-nitrotoluene, 3-nitrotoluene, and nitrobenzene (B124822) nih.gov.
Given the established broad substrate specificity of these enzymes, it is highly probable that toluene dioxygenase or similar enzyme systems could catalyze the initial transformation of this compound, likely through hydroxylation of the aromatic ring, which would be a critical first step towards its complete biodegradation.
| Enzyme System | Bacterial Strain | Substrate | Product(s) | Reaction Type | Reference |
|---|---|---|---|---|---|
| Toluene Dioxygenase (TDO) | Pseudomonas putida F1 | 2-Nitrotoluene | 2-Nitrobenzyl alcohol | Methyl group monooxygenation | nih.gov |
| Toluene Dioxygenase (TDO) | Pseudomonas putida F1 | 3-Nitrotoluene | 3-Nitrobenzyl alcohol | Methyl group monooxygenation | nih.gov |
| Toluene Dioxygenase (TDO) | Pseudomonas putida F1 | 4-Nitrotoluene | 2-Methyl-5-nitrophenol, 3-Methyl-6-nitrocatechol | Ring dihydroxylation | nih.gov |
| 2-Nitrotoluene 2,3-Dioxygenase (2NTDO) | Pseudomonas sp. JS42 | 2-Nitrotoluene | 3-Methylcatechol | Ring dihydroxylation & nitrite release | nih.gov |
| Toluene-4-monooxygenase (T4MO) | Pseudomonas mendocina KR1 | Toluene | p-Cresol | Ring monooxygenation | nih.gov |
Aerobic Microbial Degradation Mechanisms
Identification of Metabolic Intermediates
The microbial catabolism of this compound proceeds through the formation of several key metabolic intermediates. The initial enzymatic attacks can target either the methyl or the nitro group, or the aromatic ring itself, leading to a variety of breakdown products.
One identified pathway involves the oxidation of the methyl group, catalyzed by enzymes such as toluene dioxygenase, to form corresponding nitrobenzyl alcohols . smolecule.com Subsequent oxidation can lead to further intermediates. Another significant pathway involves the oxidative removal of the nitro group, leading to the formation of substituted quinones. Research on the closely related isomer, 3-methyl-4-nitrophenol (B363926), has identified methyl-1,4-benzoquinone as a key intermediate following the initial monooxygenation step. nih.gov This benzoquinone is then subject to reduction by a 1,4-benzoquinone (B44022) reductase to form methylhydroquinone . nih.gov Although this specific pathway was detailed for an isomer, it provides a strong model for the likely intermediates in this compound degradation.
Table 1: Identified and Proposed Metabolic Intermediates of this compound
| Intermediate Class | Specific Compound | Precursor | Enzymatic Action |
| Nitrobenzyl Alcohols | 2-Hydroxymethyl-3-nitrophenol | This compound | Toluene Dioxygenase |
| Benzoquinones | Methyl-1,4-benzoquinone | This compound | Monooxygenase |
| Hydroquinones | Methylhydroquinone | Methyl-1,4-benzoquinone | Benzoquinone Reductase |
Anaerobic Microbial Degradation Mechanisms
Under anaerobic conditions, the primary mechanism for the microbial transformation of nitroaromatic compounds like this compound is the reduction of the nitro group. nih.gov This process occurs in a stepwise fashion, catalyzed by a series of microbial nitroreductases.
The degradation is initiated by the reduction of the nitro group (-NO₂) to a nitroso group (-NO). This is followed by a further reduction to a hydroxylamino group (-NHOH), and ultimately to an amino group (-NH₂). nih.gov The final product of this reductive pathway is 2-methyl-3-aminophenol. This transformation significantly decreases the toxicity of the parent compound and renders the aromatic ring more susceptible to subsequent cleavage and mineralization by other members of the microbial community. nih.govresearchgate.net Several anaerobic bacterial genera, including Desulfovibrio and Clostridium, have been shown to effectively catalyze the reduction of various nitroaromatic compounds. nih.gov
Bioremediation Strategies and Microbial Consortia Application
Bioremediation has emerged as a cost-effective and environmentally sustainable alternative to conventional physicochemical methods for treating environments contaminated with nitrophenols. scilit.comresearchgate.net This approach harnesses the metabolic capabilities of microorganisms to degrade or transform these pollutants into less harmful substances. researchgate.netslideshare.net
Given the complexity and recalcitrance of nitroaromatic compounds, the application of microbial consortia—communities of multiple microbial species—is often more effective than the use of single, isolated strains. researchgate.net These consortia can exhibit a broader range of enzymatic capabilities, allowing for the complete mineralization of the contaminant through synergistic metabolic pathways. Different species within the consortium can carry out different steps of the degradation process, preventing the accumulation of potentially toxic intermediates.
Bioaugmentation is a specific bioremediation strategy that involves the introduction of non-native, highly efficient microbial strains or consortia into a contaminated site to enhance the degradation of target pollutants. ijeab.com For sites contaminated with this compound, this approach would involve isolating and culturing bacteria with a demonstrated ability to degrade this compound, such as species from the genera Pseudomonas, Burkholderia, Rhodococcus, or Arthrobacter, and then introducing them into the soil or water. ijeab.comcdc.gov This strategy is particularly useful in environments where the indigenous microbial population lacks the necessary catabolic genes or where the pollutant concentration is too high for the native microbes to be effective. ijeab.com
To optimize the conditions for microbial degradation, engineered bioremediation systems such as bioreactors are often employed. These systems allow for the precise control of critical environmental parameters, including pH, temperature, nutrient levels, and oxygen concentration. For the degradation of this compound, a bioreactor could be operated under aerobic conditions to facilitate oxidative degradation pathways or under anaerobic conditions to promote the reductive pathway. The use of immobilized cell techniques, where microbial cells are fixed onto a solid support material within the reactor, can further enhance efficiency by increasing microbial density and protecting the cells from toxic shocks. scilit.comresearchgate.net
Environmental Occurrence and Anthropogenic Sources
There is no evidence to suggest that this compound or other nitrophenols are formed from natural sources in the environment. cdc.govcdc.gov Their presence is almost exclusively linked to human activities.
The primary anthropogenic sources stem from both direct industrial use and indirect environmental formation. This compound serves as an intermediate in the chemical industry for the synthesis of various products, including dyes, pharmaceuticals, and agrochemicals. smolecule.comnih.gov Releases can occur from manufacturing and processing facilities through wastewater discharge and improper waste disposal. cdc.gov
A significant secondary source is the atmospheric formation of methyl-nitrophenols. Precursor compounds like o-cresol (B1677501) (2-methylphenol), which are released from vehicle exhaust and industrial emissions, can undergo nitration reactions in the atmosphere in the presence of nitrogen oxides (NOx). cdc.govsdu.edu.cn These reactions lead to the formation of various methyl-nitrophenol isomers, which can then be deposited onto soil and water surfaces through wet and dry deposition. cdc.govpjoes.com Due to its presence in the atmosphere, this compound has also been utilized as an internal standard for the measurement of methylnitrophenols in atmospheric particulate matter. smolecule.comchemicalbook.com
Table 2: Anthropogenic Sources of this compound
| Source Type | Specific Origin | Release Pathway |
| Direct Industrial | Chemical synthesis intermediate (dyes, pharmaceuticals, agrochemicals) | Wastewater discharge, industrial emissions, improper waste disposal |
| Indirect Environmental | Atmospheric nitration of o-cresol (from vehicle exhaust, industrial emissions) | Atmospheric reactions followed by wet/dry deposition |
| Analytical Use | Laboratory chemical | Used as an internal standard for atmospheric studies |
Biological Interactions and Mechanistic Toxicology
Enzyme Interactions and Biotransformation Pathways
The interaction of 2-Methyl-3-nitrophenol with enzymes is a critical aspect of its biological activity and subsequent biotransformation. One notable interaction is with toluene (B28343) dioxygenase, an enzyme that can catalyze the oxidation of the methyl group on the phenol (B47542) ring, leading to the formation of nitrobenzyl alcohols. smolecule.com This initial oxidative step is a key part of the biotransformation pathway for this compound.
Additionally, as a chlorinated aromatic compound, 3-Nitro-o-cresol (an alternative name for this compound) has been identified as an inhibitor of the enzyme catalase. elexbiotech.com Catalase is crucial for the decomposition of hydrogen peroxide into water and oxygen. The inhibitory mechanism involves the binding of 3-Nitro-o-cresol to the heme group of catalase, which in turn prevents the enzyme from interacting with molecular oxygen. elexbiotech.com
The biotransformation of this compound can also involve the reduction of the nitro group to an amino group. This reaction can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst. smolecule.com Furthermore, under specific conditions, the compound can be oxidized to form corresponding quinones. smolecule.com
In studies with the aquatic ciliate Tetrahymena pyriformis, this compound was included in a dataset for quantitative structure-activity relationship (QSAR) analysis of nitroaromatic toxicity, though specific metabolic pathways in this organism were not detailed.
Cellular and Subcellular Impact Mechanisms
The effects of this compound extend to the cellular and subcellular levels, where it can instigate a range of toxicological responses. General studies on nitrophenols indicate that their toxicity is linked to their ability to uncouple oxidative phosphorylation, a process essential for cellular energy production.
Influence on Cellular Signaling Pathways
This compound has been shown to have the potential to alter cellular signaling pathways. smolecule.com Receptor tyrosine kinases, which are pivotal in cellular signaling that governs cell division, growth, and metabolism, are implicated in pathways that can be affected by such compounds. google.com While the specific signaling cascades directly modulated by this compound are not yet fully elucidated, its chemical structure suggests potential interactions with various kinase-mediated pathways.
Modulation of Gene Expression Profiles
Exposure to this compound may lead to the modulation of gene expression profiles. smolecule.com The compound's nitro group can participate in redox reactions, forming intermediates that interact with cellular components and potentially modulate gene expression through transcription factors involved in stress responses. smolecule.com However, specific studies detailing the genes or gene families affected by this compound are currently limited.
Mitochondrial Dysfunction and Adenosine (B11128) Triphosphate Production Alterations
A significant subcellular impact of this compound is the induction of mitochondrial dysfunction, which directly affects the production of adenosine triphosphate (ATP). smolecule.com As with other nitrophenols, it is suggested that this compound can act as an uncoupler of oxidative phosphorylation. This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the ATP synthase enzyme to produce ATP. The inhibition of ATP synthase has been identified as a potential therapeutic target, and various natural and synthetic compounds are known to affect its function. nih.govnih.gov While direct inhibition of ATP synthase by this compound has not been definitively demonstrated, its impact on ATP production is a key aspect of its toxicity. smolecule.com
Generation and Accumulation of Reactive Oxygen Species
The presence of this compound in biological systems can lead to the generation and accumulation of reactive oxygen species (ROS). smolecule.com This oxidative stress is a common mechanism of toxicity for many nitroaromatic compounds. The generation of ROS can lead to cellular damage, including lipid peroxidation. Studies on the related compound 3-nitropropionic acid have shown that it can induce lipid peroxidation both in vivo and in vitro, as evidenced by increased levels of malondialdehyde (MDA) and alterations in the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-PX). nih.gov
Metabolic Pathways and Metabolite Identification
The metabolic fate of this compound involves several potential pathways, primarily aimed at detoxification and excretion. Based on studies of similar compounds, the primary metabolic routes likely involve reduction of the nitro group and conjugation reactions.
In bacterial systems, such as Pseudomonas sp. strain JS42, the metabolism of 2-nitrotoluene (B74249) can lead to the formation of this compound as a dead-end metabolite, suggesting that further degradation of this specific isomer may be limited in some microorganisms. asm.org Another study on Pseudomonas putida also reported the formation of a trace amount of this compound from 2-nitrotoluene. researchgate.net
While specific metabolites of this compound in mammalian systems have not been detailed in the available literature, it is plausible that it follows metabolic pathways similar to other nitrocresols. For instance, the metabolism of 2-nitro-p-cresol in rats involves rapid absorption and excretion, with the primary metabolites being glucuronide and sulfate (B86663) conjugates. A portion of the compound is also reduced to 2-amino-p-cresol, which is then acetylated.
The table below summarizes the potential metabolic transformations of this compound based on the available information.
| Transformation | Potential Product |
| Methyl group oxidation | Nitrobenzyl alcohol |
| Nitro group reduction | 2-Methyl-3-aminophenol |
| Ring oxidation | Quinone derivatives |
Genotoxicity and Mutagenic Potential Assessment
In vitro studies are the first line of investigation for assessing genotoxic potential. The most common of these is the bacterial reverse mutation assay, or Ames test, which evaluates a chemical's ability to induce mutations in various strains of Salmonella typhimurium and Escherichia coli. eurofins.com.au While specific Ames test results for this compound are not extensively documented, studies on other nitrophenols have shown mixed results. For instance, p-nitrophenol has been reported to be non-mutagenic in some Ames test studies. nih.gov The mutagenicity of nitroaromatic compounds is often linked to the reduction of the nitro group to a reactive nitroso or hydroxylamine (B1172632) derivative, which can then form adducts with DNA. nih.gov The presence and position of other substituents on the aromatic ring, such as the methyl group in this compound, can influence this metabolic activation and, consequently, the mutagenic response.
Chromosomal aberration assays, another key component of in vitro genotoxicity testing, are used to assess the potential of a substance to cause structural damage to chromosomes. criver.com These assays are typically conducted in mammalian cell lines, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes. criver.com While data specific to this compound is scarce, studies on other phenolic compounds have demonstrated their potential to induce chromosomal aberrations, sometimes mediated by the generation of reactive oxygen species. nih.gov For p-nitrophenol, there are conflicting reports of clastogenicity in mammalian cells in vitro. cdc.gov It is plausible that this compound, under certain conditions, could also exhibit clastogenic activity.
In vivo genotoxicity studies, such as the rodent bone marrow micronucleus test, are essential to confirm in vitro findings and to account for the metabolic and pharmacokinetic processes of a whole organism. nucro-technics.com There is a lack of published in vivo genotoxicity data for this compound. A study on p-nitrophenol found it to be negative in an in vivo mouse micronucleus study, suggesting that the in vitro clastogenicity was not expressed in the whole animal. nih.gov This highlights the importance of in vivo testing for a comprehensive risk assessment.
| Genotoxicity Test | Test System | Results for Related Nitrophenols |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium, Escherichia coli | p-Nitrophenol: Generally reported as non-mutagenic. nih.gov |
| In Vitro Chromosomal Aberration Assay | Mammalian cell lines (e.g., CHO) | p-Nitrophenol: Conflicting reports of clastogenicity. cdc.gov |
| In Vivo Micronucleus Test | Rodent bone marrow | p-Nitrophenol: Negative in a mouse micronucleus study. nih.gov |
Biomarkers of Exposure and Mechanistic Effect
Biomarkers are measurable indicators of exposure to a chemical or of a resulting biological effect. Identifying specific and sensitive biomarkers for this compound is essential for monitoring human exposure and for understanding its mechanisms of toxicity.
Biomarkers of Exposure:
Direct measurement of the parent compound, this compound, in biological matrices such as urine or blood would be a direct indicator of exposure. However, due to metabolic processes, the parent compound may be present at very low concentrations. Therefore, its metabolites are often more suitable biomarkers.
Based on the metabolism of other nitrophenols, it is anticipated that this compound undergoes both Phase I and Phase II biotransformation reactions. cdc.gov Phase I reactions could involve the reduction of the nitro group to form 2-methyl-3-aminophenol or oxidation of the methyl group. Phase II reactions would likely involve conjugation of the phenolic hydroxyl group with glucuronic acid or sulfate to form water-soluble glucuronide and sulfate conjugates, which are then excreted in the urine. cdc.gov These conjugates, or the total amount of the aminophenol metabolite, could serve as specific biomarkers of exposure. For example, urinary p-nitrophenol is a well-established biomarker for exposure to the pesticide methyl parathion (B1678463), which metabolizes to p-nitrophenol. chemicalbook.com
Biomarkers of Mechanistic Effect:
Biomarkers of effect provide information about the biochemical or cellular changes resulting from exposure to a substance. For nitrophenols in general, one of the primary mechanisms of toxicity is the uncoupling of oxidative phosphorylation, which disrupts cellular energy production. However, identifying a specific biomarker for this effect that is unique to this compound is challenging.
The formation of DNA and protein adducts by reactive metabolites can also serve as a biomarker of effect. If the nitro group of this compound is reduced to a reactive hydroxylamine, it could potentially bind to DNA and proteins, forming adducts. The detection of such adducts in accessible samples like blood could indicate a genotoxic effect. However, no studies have specifically identified DNA or protein adducts of this compound.
| Potential Biomarker | Matrix | Type | Notes |
| This compound | Urine, Blood | Exposure | Parent compound, may be at low concentrations. |
| 2-Methyl-3-aminophenol | Urine | Exposure | Metabolite from nitro-reduction. |
| This compound glucuronide | Urine | Exposure | Phase II conjugation metabolite. |
| This compound sulfate | Urine | Exposure | Phase II conjugation metabolite. |
| DNA Adducts | Blood, Tissues | Mechanistic Effect | Hypothetical, no direct evidence. |
| Protein Adducts | Blood | Mechanistic Effect | Hypothetical, no direct evidence. |
Interactions with Other Chemical Entities within Biological Systems
The toxicological profile of this compound can be influenced by its interactions with other chemicals within a biological system. These interactions can occur at the level of metabolism, target site binding, or by altering physiological conditions.
One documented interaction of this compound is with the enzyme toluene dioxygenase. smolecule.com This enzyme can catalyze the oxidation of the methyl group of this compound to form nitrobenzyl alcohols. smolecule.com This suggests that co-exposure to other substrates or inducers of this enzyme could potentially alter the metabolism and toxicity of this compound.
More broadly, as a nitrophenol, its metabolism is likely to involve cytochrome P450 enzymes for Phase I reactions and UDP-glucuronosyltransferases and sulfotransferases for Phase II conjugation. cdc.gov Co-exposure to other chemicals that are substrates, inducers, or inhibitors of these enzyme systems could lead to significant interactions. For example, induction of cytochrome P450 enzymes could potentially increase the rate of formation of reactive metabolites, while inhibition could slow down its detoxification. Similarly, depletion of co-factors for conjugation reactions, such as UDP-glucuronic acid or PAPS (3'-phosphoadenosine-5'-phosphosulfate), by other xenobiotics could impair the detoxification of this compound and enhance its toxicity.
There is currently a lack of specific studies investigating the synergistic or antagonistic toxic effects of this compound in combination with other environmental or industrial chemicals. Given its potential to be present in complex mixtures, further research into these interactions is warranted to fully understand its health risks.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations
Quantum chemical calculations form the foundation of theoretical investigations into molecular systems. These calculations, based on the principles of quantum mechanics, can elucidate the geometric and vibrational properties of 2-Methyl-3-nitrophenol.
The first step in the computational study of a molecule is typically the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms—the structure corresponding to a minimum on the potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral (torsional) angles.
Conformational analysis is particularly important due to the presence of rotatable bonds, primarily associated with the hydroxyl (-OH) and nitro (-NO2) groups. The orientation of these groups relative to the benzene (B151609) ring and the methyl group can lead to different conformers with varying energies. Theoretical calculations predict the most stable conformer, which is often stabilized by intramolecular interactions. In nitrophenol derivatives, intramolecular hydrogen bonding between the phenolic hydrogen and an oxygen atom of a nearby nitro group can be a significant stabilizing factor. For this compound, the relative positions of the hydroxyl and nitro groups are meta, which typically precludes the formation of a strong, direct intramolecular hydrogen bond that is common in ortho-substituted nitrophenols. The most stable conformation is therefore determined by minimizing steric hindrance between the adjacent methyl, nitro, and hydroxyl groups.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) (Note: These are representative values and actual calculated parameters may vary based on the level of theory and basis set used.)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-C (aromatic) | ~1.39 Å |
| C-O (hydroxyl) | ~1.36 Å | |
| O-H (hydroxyl) | ~0.96 Å | |
| C-N (nitro) | ~1.48 Å | |
| N-O (nitro) | ~1.22 Å | |
| C-C (methyl) | ~1.51 Å | |
| Bond Angle | C-C-O | ~119° |
| C-O-H | ~109° | |
| C-C-N | ~118° |
Once the optimized geometry is obtained, a vibrational frequency analysis can be performed. This calculation predicts the fundamental vibrational modes of the molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. Each calculated frequency can be animated to visualize the specific atomic motions, such as stretching, bending, and twisting of bonds.
The theoretical vibrational spectrum provides a basis for assigning the bands in experimental spectra. For this compound, characteristic frequencies are expected for the O-H stretch of the hydroxyl group, the symmetric and asymmetric stretches of the NO2 group, the C-H stretches of the aromatic ring and the methyl group, and various C-C stretching and bending modes within the ring. While experimental IR and Raman spectra for this compound are available in databases like the NIST WebBook, detailed computational studies correlating these with theoretical frequencies are not widely published. Such a study would typically involve scaling the calculated frequencies to correct for anharmonicity and the approximations inherent in the computational method. A study on the related compound 3-methyl-4-nitrophenol (B363926) highlighted the use of DFT (B3LYP/6-31+G(d,p)) for a complete vibrational assignment based on the Total Energy Distribution (TED). researchgate.net
Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range |
|---|---|---|
| O-H stretch | Hydroxyl | 3200 - 3600 |
| C-H stretch (aromatic) | Phenyl Ring | 3000 - 3100 |
| C-H stretch (aliphatic) | Methyl | 2850 - 3000 |
| NO₂ asymmetric stretch | Nitro | 1500 - 1560 |
| C=C stretch (aromatic) | Phenyl Ring | 1400 - 1600 |
| NO₂ symmetric stretch | Nitro | 1335 - 1380 |
| C-O stretch | Phenol (B47542) | 1180 - 1260 |
Electronic Structure and Reactivity Descriptors
The electronic properties of a molecule are key to understanding its reactivity, stability, and intermolecular interactions. Computational methods provide several descriptors derived from the molecule's electronic structure.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which the molecule is most likely to accept electrons (acting as an electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, while the electron-donating hydroxyl and methyl groups would raise the energy of the HOMO. A detailed DFT calculation would provide the precise energy levels and visualize the spatial distribution of these orbitals. A study on p-nitrophenol found that its HOMO-LUMO gap (4.3596 eV) was lower than that of p-methylphenol (5.8029 eV), indicating higher reactivity for the nitro-substituted compound.
Table 3: Illustrative Frontier Molecular Orbital Parameters
| Parameter | Description | Significance |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to the ability to donate electrons (nucleophilicity) |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to the ability to accept electrons (electrophilicity) |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.de It is plotted onto the molecule's electron density surface and color-coded to indicate different electrostatic potential values. Red regions signify negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), prone to nucleophilic attack. Green and yellow areas represent intermediate or near-neutral potentials. researchgate.net
For this compound, the MEP map would be expected to show:
Negative Potential (Red): Concentrated around the oxygen atoms of the nitro group and the oxygen atom of the hydroxyl group, as these are the most electronegative atoms. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors.
Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl group, making it the primary site for nucleophilic attack or hydrogen bond donation.
Neutral/Intermediate Potential (Green/Yellow): Spread across the carbon atoms of the benzene ring and the methyl group hydrogens.
The MEP map provides a powerful, intuitive guide to the reactive sites of the molecule. uni-muenchen.dewolfram.com
Reaction Mechanism Simulations and Transition State Theory
Computational chemistry can also be used to model the pathways of chemical reactions involving this compound. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them.
Transition State Theory (TST) provides a framework for understanding reaction rates. wikipedia.org It postulates that reactants are in equilibrium with an activated complex, or transition state, which is the structure at the highest point on the minimum energy path leading from reactants to products. britannica.com The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate.
Simulating a reaction, such as the nitration of o-cresol (B1677501) to form this compound or its subsequent reactions (e.g., oxidation or reduction), would involve:
Locating Stationary Points: Optimizing the geometries of reactants, products, and intermediates.
Finding Transition States: Searching for the saddle point on the potential energy surface that connects two minima (e.g., reactant and product).
Calculating Activation Energy: Determining the energy difference between the transition state and the reactants.
Intrinsic Reaction Coordinate (IRC) Analysis: Confirming that the found transition state correctly connects the desired reactant and product.
For example, the atmospheric oxidation of nitrocresols is known to be initiated by radicals like NO3. noaa.gov A theoretical simulation of such a process for this compound would reveal the specific mechanism (e.g., H-atom abstraction) and the associated energy barriers, providing a kinetic profile of the reaction. However, specific simulations detailing reaction mechanisms and transition states for this compound are not prominently featured in existing literature.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Toxicity Relationship (QSTR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) studies are computational modeling techniques used to predict the biological activity and toxicity of chemicals based on their molecular structure. For this compound, while specific, dedicated QSAR/QSTR models are not extensively documented in publicly available literature, its activity and toxicity can be inferred from broader studies on nitrophenols and nitroaromatic compounds. These studies establish clear relationships between the physicochemical properties of these molecules and their biological effects.
The primary molecular descriptors that have been identified as significant predictors of the activity and toxicity of nitrophenols include lipophilicity (log Kow), acidity (pKa), and various quantum chemical parameters. nih.govnih.gov The interplay of these factors determines the mode of toxic action, which for nitrophenols, generally falls into two categories: polar narcosis and oxidative uncoupling. nih.gov
Key Molecular Descriptors for this compound in QSAR/QSTR Models:
| Descriptor | Value | Significance in QSAR/QSTR |
| Log Kow (Octanol-Water Partition Coefficient) | 2.1 | Represents the hydrophobicity of the molecule. A higher log Kow is often correlated with increased toxicity for compounds acting via polar narcosis, as it facilitates membrane transport and accumulation in organisms. nih.gov |
| pKa (Acid Dissociation Constant) | 9.11 (Predicted) | Indicates the tendency of the phenolic proton to dissociate. The degree of ionization at a given pH affects the molecule's ability to cross biological membranes and interact with target sites. For uncouplers of oxidative phosphorylation, a specific pKa range is often associated with maximum toxicity. nih.gov |
| ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Varies with calculation method | Relates to the electron-accepting ability of the molecule. For nitroaromatic compounds, a lower ELUMO value suggests a greater propensity to accept electrons, which can be a critical step in their metabolic activation to toxic intermediates. nih.gov |
| EHOMO (Energy of the Highest Occupied Molecular Orbital) | Varies with calculation method | Indicates the electron-donating capacity of the molecule. This descriptor can be important in understanding the potential for the compound to undergo oxidation reactions. nih.gov |
Research Findings from Broader Nitrophenol Studies:
QSAR studies on a range of nitrophenols have demonstrated that their toxicity to aquatic organisms, such as the water flea (Daphnia magna) and various algae species, can be effectively modeled. nih.gov For instance, the toxicity of many phenols to the ciliate Tetrahymena pyriformis has been shown to be well-predicted by a two-parameter model involving log Kow and pKa. This suggests that for compounds like this compound, both its ability to partition into biological membranes and its ionization state are crucial determinants of its toxicity.
The mode of action for nitrophenols is often linked to their pKa values. Compounds with pKa values in the range of 3.8 to 8.5 are typically associated with toxicity driven by the uncoupling of oxidative phosphorylation. nih.gov Given that the predicted pKa of this compound is approximately 9.11, it may exhibit a transition towards a narcotic mode of action, although the presence of the nitro group still suggests a potential for more specific interactions. nih.gov
Furthermore, QSAR models developed for nitroaromatic compounds have highlighted the importance of quantum chemical descriptors. The energy of the lowest unoccupied molecular orbital (ELUMO) is particularly relevant, as it reflects the ease with which the nitro group can be reduced, a key step in the mechanism of mutagenicity and carcinogenicity for some nitroaromatics. nih.gov
To illustrate the application of QSAR principles to this compound, a hypothetical model based on common findings for nitrophenols is presented below. This table demonstrates how variations in key descriptors across a series of related compounds can be used to predict toxicity.
Illustrative QSAR Model for Nitrophenol Toxicity to Daphnia magna
| Compound | Log Kow | pKa | Predicted -log LC50 (M) |
| Phenol | 1.46 | 9.99 | 3.5 |
| 2-Nitrophenol (B165410) | 1.79 | 7.23 | 4.2 |
| 3-Nitrophenol (B1666305) | 2.00 | 8.39 | 4.5 |
| 4-Nitrophenol (B140041) | 1.91 | 7.15 | 4.3 |
| 2-Methylphenol (o-cresol) | 1.95 | 10.29 | 3.8 |
| This compound | 2.1 | ~9.11 | ~4.6 |
| 2,4-Dinitrophenol | 1.54 | 4.09 | 5.1 |
Note: The "Predicted -log LC50 (M)" values are for illustrative purposes to demonstrate the trend based on general QSAR principles for nitrophenols and are not derived from a specific, validated model for this exact set of compounds.
This illustrative table shows that as hydrophobicity (log Kow) increases and pKa enters a range conducive to uncoupling activity, the predicted toxicity tends to increase. The position of this compound in this series suggests a moderate to high level of toxicity, influenced by its relatively high log Kow.
Advanced Analytical Methodologies for Detection and Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Methyl-3-nitrophenol by probing the interactions of the molecule with electromagnetic radiation.
IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, key IR absorptions include vibrations associated with the hydroxyl (-OH), nitro (-NO2), and methyl (-CH3) groups, as well as the aromatic ring. Data compiled by the Coblentz Society, Inc. provides a reference condensed phase IR spectrum for this compound. nist.govnist.gov The spectra can be measured using various techniques, such as preparing the solid sample as a split mull or using Attenuated Total Reflectance (ATR). nist.govnih.gov
Raman spectroscopy complements IR by detecting the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound reveals characteristic peaks for the nitro group's symmetric and asymmetric stretching vibrations, as well as C-H bond deformations and ring vibrations of the substituted benzene (B151609) core. chemicalbook.comspectroscopyonline.com For instance, the asymmetric stretching of the nitro group typically appears around 1343 cm⁻¹ in related nitrophenol isomers. spectroscopyonline.com
Table 1: Key Vibrational Spectroscopy Techniques for this compound
| Technique | Information Provided | Sample Preparation/Technique | Reference Source |
|---|---|---|---|
| Infrared (IR) Spectroscopy | Identifies functional groups (-OH, -NO2, -CH3, aromatic ring) based on vibrational absorption. | KBr Wafer, ATR, Split Mull. nist.govnih.gov | NIST, PubChem. nist.govnih.gov |
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower to higher energy molecular orbitals. The resulting spectrum is characterized by one or more absorption bands, with the position and intensity of the peaks (λmax) being dependent on the molecular structure and the solvent used.
The UV-Vis spectrum of nitrophenols is influenced by the presence of the nitro and hydroxyl groups on the aromatic ring, which act as chromophores. Studies on related isomers like 2-nitrophenol (B165410) and 4-nitrophenol (B140041) show distinct absorption bands; for example, 2-nitrophenol exhibits bands around 272 nm and 346 nm. rsc.org The absorption characteristics of nitrophenols are also known to be sensitive to pH, as deprotonation of the phenolic hydroxyl group to form a phenolate (B1203915) ion causes a significant redshift in the absorption spectrum. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise molecular architecture of organic compounds. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum shows distinct signals for the methyl protons, the aromatic protons, and the hydroxyl proton. chemicalbook.com The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the methyl, nitro, and hydroxyl substituents, allowing for their precise assignment on the benzene ring. In a dimethyl sulfoxide-d6 (DMSO-d6) solvent, typical chemical shifts are observed around 10.35 ppm for the hydroxyl proton, between 7.15 and 7.32 ppm for the aromatic protons, and at 2.25 ppm for the methyl protons. chemicalbook.com
¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. nih.gov Each unique carbon atom in this compound gives a distinct signal, and the chemical shifts indicate the electronic environment of each carbon. The carbons attached to the electron-withdrawing nitro and hydroxyl groups, as well as the carbon of the methyl group, can be clearly distinguished from the other aromatic carbons.
Table 2: ¹H NMR Chemical Shift Data for this compound
| Proton Assignment | Chemical Shift (ppm) in DMSO-d6 |
|---|---|
| -OH | 10.35 |
| Aromatic -CH | 7.32 |
| Aromatic -CH | 7.24 |
| Aromatic -CH | 7.15 |
| -CH₃ | 2.25 |
Data sourced from ChemicalBook. chemicalbook.com
Hyphenated Chromatographic-Mass Spectrometric Approaches
Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for analyzing this compound in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the separation and identification of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.
The mass spectrum of this compound serves as a molecular fingerprint. The molecular ion peak confirms the compound's molecular weight (153.14 g/mol ). nih.govnist.gov The fragmentation pattern, which shows characteristic fragment ions, provides definitive structural information. According to the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center, the mass spectrum of this compound shows a total of 83 peaks, with the most abundant ions (top peaks) appearing at mass-to-charge ratios (m/z) of 77, 136, and 153. nih.gov For certain applications, derivatization of the phenolic group may be employed to improve chromatographic performance and sensitivity. researchgate.netnih.gov
Table 3: Key GC-MS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₇NO₃ | nist.gov |
| Molecular Weight | 153.14 g/mol | nih.gov |
| Top m/z Peaks | 77, 136, 153 | nih.gov |
Data sourced from PubChem and NIST. nih.govnist.gov
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS), particularly using tandem mass spectrometry, is a highly sensitive and selective method for analyzing less volatile compounds like nitrophenols in complex matrices, such as environmental samples. scientificlabs.co.uk
In this technique, HPLC separates the components of a mixture in the liquid phase. The eluent from the HPLC column is then introduced into a mass spectrometer. An atmospheric pressure chemical ionization (APCI) interface is often suitable for the analysis of moderately polar compounds like nitrophenols. shimadzu.com Tandem mass spectrometry (MS/MS) is used for quantification and confirmation, where a specific precursor ion of the target analyte is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and reduces background noise. For related nitrophenol isomers, specific MRM transitions can be established to distinguish them even when they co-elute chromatographically. shimadzu.com This makes HPLC-MS/MS an ideal technique for the trace-level detection of this compound in challenging sample matrices. scientificlabs.co.ukbldpharm.com
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS) for High-Resolution Analysis
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS) is a powerful technique for the untargeted screening and identification of phenolic compounds like this compound. nih.gov This methodology combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of a QToF mass analyzer. nih.gov The QToF instrument provides accurate mass measurements, which are crucial for determining the elemental composition of the parent ion and its fragments, thereby enabling confident identification of the compound.
In a typical LC-QToF-MS setup for analyzing phenolic compounds, a reverse-phase column, such as a Synergi Hydro-RP, is used for separation. nih.gov The analysis can be performed in both positive and negative ionization modes to capture a comprehensive profile of the compounds present. nih.gov For nitrophenols, negative ion mode is often effective. High-resolution mass spectrometry allows for the differentiation of ions with very similar mass-to-charge ratios, which is essential in complex sample matrices. strath.ac.uk While specific operational parameters for this compound are not detailed in the provided literature, the general conditions for related nitrophenols can be adapted. nih.govmassbank.eu
Table 1: Typical LC-QToF-MS Parameters for Phenolic Compound Analysis
| Parameter | Value/Description | Reference |
|---|---|---|
| Instrument | Agilent 6520 Accurate-Mass QToF or similar | nih.gov |
| Column | Synergi Hydro-RP (4 µm, 4.6 mm x 250 mm) or similar | nih.gov |
| Ionization Mode | Positive and Negative Electrospray Ionization (ESI) | nih.gov |
| Data Acquisition | Untargeted screening and identification based on accurate mass | nih.gov |
| Expected Precursor Ion [M-H]⁻ | m/z 152.0353 for C₇H₆NO₃⁻ | nih.gov |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Enhanced Sensitivity
For applications requiring higher sensitivity and throughput, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. UPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which allows for faster separations and sharper peaks, leading to enhanced sensitivity compared to conventional HPLC. researchgate.net
A stability-indicating gradient reverse-phase UPLC-MS/MS method has been developed for the simultaneous determination of phenol (B47542) impurities, including 4-nitrophenol, in pharmaceutical drug substances. researchgate.net This type of method can be readily adapted for this compound. The separation is often achieved on a C18 column using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. researchgate.net The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. This allows for the quantification of the target analyte even at very low concentrations, with limits of detection (LOD) and quantification (LOQ) often in the parts-per-billion (ppb) range. researchgate.net
Table 2: Example UPLC-MS/MS Method Parameters for Nitrophenol Impurities
| Parameter | Value/Description | Reference |
|---|---|---|
| Column | Acquity UPLC BEH C18 (100mm x 2.1mm, 1.7µm) | researchgate.net |
| Mobile Phase | Gradient elution with 0.05% ammonia (B1221849) in methanol and 5.0mM ammonium (B1175870) acetate (B1210297) buffer | researchgate.net |
| Flow Rate | 0.2 mL/min | researchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), negative and positive modes | researchgate.net |
| Linearity Range (for 4-nitrophenol) | 0.1-1.5 ppm | researchgate.net |
| Correlation Coefficient (R²) | >0.9998 | researchgate.net |
Application as Internal Standards in Environmental and Analytical Studies
In quantitative analytical chemistry, an internal standard (IS) is a substance added in a constant amount to samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. For a compound to be a good internal standard, it should be chemically similar to the analyte but not naturally present in the samples.
This compound has been utilized as an internal standard in the development of methods for measuring the stable isotope ratio of methylnitrophenols in atmospheric particulate matter. smolecule.com In these studies, which often employ Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS), the consistent chemical properties of this compound help to normalize the measurements of target analytes like 2-Methyl-4-nitrophenol (B1582141) and 4-Methyl-2-nitrophenol (B89549). smolecule.comresearchgate.net Its chemical similarity to the target methylnitrophenols and minimal interference during analysis make it a suitable choice for these complex environmental samples. smolecule.com The use of an appropriate internal standard is critical for achieving the accuracy and precision required in environmental and analytical research. chromatographyonline.com
Applications As a Chemical Intermediate and in Derivatives Synthesis
Precursor in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis (e.g., Ropinirole Hydrochloride Intermediates)
A significant application of 2-methyl-3-nitrophenol derivatives is in the pharmaceutical industry, particularly as a starting material for the synthesis of Active Pharmaceutical Ingredients (APIs). One of the most notable examples is its role in the production of Ropinirole Hydrochloride, a medication used to treat Parkinson's disease and restless legs syndrome.
The general synthetic scheme involves converting 2-methyl-3-nitrophenylacetic acid into its acid chloride, which is then reacted with di-n-propylamine to form an amide intermediate. rsisinternational.org This intermediate undergoes further reactions, including reduction and cyclization, to form the heterocyclic core of Ropinirole. rsisinternational.org The availability and relatively low cost of 2-methyl-3-nitrophenylacetic acid have made this synthetic route a continued choice in industrial production. researchgate.net
Role in Dye and Pigment Production
Nitroaromatic compounds have historically been fundamental building blocks in the synthesis of dyes and pigments. This compound serves as a valuable intermediate in this sector. mendelchemicals.comsmolecule.com The presence of the nitro group (a chromophore) and the phenol (B47542) group (an auxochrome) makes it and its derivatives suitable for creating colored compounds.
Derivatives of nitroaromatics are used to produce a range of dyes, including acid dyes, vat dyes, and disperse dyes. google.com For instance, the related compound 1-nitroanthraquinone, which can be synthesized from nitro-xylene derivatives, is a key intermediate for a variety of dyes and pigments. google.com Similarly, other isomers like 2-methyl-5-nitrophenol (B1294729) are recognized as important dyestuff intermediates. google.com The chemical reactivity of this compound allows it to be incorporated into larger, more complex dye structures through reactions such as diazotization and coupling, which are common in the production of azo dyes.
Synthesis of Agrochemicals and Related Compounds
The synthesis of modern agrochemicals, including herbicides, insecticides, and fungicides, often relies on nitrophenol-based intermediates. smolecule.com Nitrophenols are precursor molecules for a variety of pesticides. nih.gov For example, compounds like carbofuran (B1668357) and parathion (B1678463) are synthesized using nitrophenol starting materials. nih.gov Dinitrophenols have also been widely used in the production of various pesticide classes. nih.gov
This compound, with its specific substitution pattern, can be utilized to create targeted agrochemical molecules. The functional groups on the ring can be modified to control the biological activity and selectivity of the final product. The compound serves as a scaffold upon which more complex structures with desired herbicidal or insecticidal properties can be built.
Formation of Indole (B1671886) Derivatives and Heterocyclic Systems
This compound is a key starting material in the Leimgruber-Batcho indole synthesis, a widely used and efficient method for preparing substituted indoles. nih.govresearchgate.net Indoles are a vital class of heterocyclic compounds found in many biologically active molecules, including pharmaceuticals and natural products. nih.gov
In this synthesis, this compound is first converted into a more reactive nitrotoluene derivative, such as 6-benzyloxy-2-nitrotoluene. nih.gov This derivative is then condensed with a formamide (B127407) acetal (B89532), like N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. nih.govresearchgate.net Subsequent reduction of the nitro group in the enamine intermediate leads to a cyclization reaction, yielding the final indole ring system. nih.gov This method has been successfully used to synthesize various indole derivatives, including 4-benzyloxyindole (B23222) and other 3-substituted indoles. nih.govnih.gov
The versatility of this reaction allows for the preparation of complex heterocyclic systems. For example, a modified Leimgruber-Batcho synthesis using an intermediate derived from this compound was employed to create 3-substituted 4-(pyridin-2-ylthio)indoles. nih.gov
| Starting Derivative | Key Reagents | Product | Reference |
|---|---|---|---|
| 6-Benzyloxy-2-nitrotoluene | 1. N,N-dimethylformamide dimethyl acetal (DMFDMA), Pyrrolidine 2. Raney Nickel, Hydrazine (B178648) | 4-Benzyloxyindole | nih.gov |
| 1-(5-iodopyridin-2-ylthio)-2-methyl-3-nitro-benzene | Modified Leimgruber-Batcho Synthesis | 3-Substituted 4-(5-iodopyridin-2-ylthio)-indoles | nih.gov |
Synthesis of Schiff Bases and Structurally Related Compounds
Schiff bases are compounds containing a carbon-nitrogen double bond (imine) and are synthesized by the condensation of a primary amine with an aldehyde or ketone. nih.gov These compounds are important intermediates and have applications in various fields, including medicinal chemistry and material science.
This compound can serve as a precursor for the synthesis of Schiff bases. The process involves the chemical reduction of the nitro group (-NO₂) to a primary amino group (-NH₂). smolecule.com This reaction converts this compound into 3-amino-2-methylphenol. This aminophenol can then be reacted with various aldehydes and ketones to form a wide range of phenolic Schiff bases. rsisinternational.orgrsc.orgnih.gov The resulting Schiff bases, which incorporate the 2-methylphenol moiety, can be used as ligands for metal complexes or as building blocks for other organic molecules. rsc.org
Utilization in Specialty Chemical Manufacturing (e.g., Antioxidants, Corrosion Inhibitors)
The unique electronic and structural features of this compound and its derivatives make them suitable for use in the manufacturing of specialty chemicals, including antioxidants and corrosion inhibitors.
Antioxidants: Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to scavenge free radicals. Schiff bases derived from phenols have also demonstrated significant antioxidant capacity. nih.gov By converting this compound into its amino derivative and subsequently into various Schiff bases, it is possible to generate novel compounds with potential antioxidant activity for use in materials science and other industrial applications. nih.govresearchgate.net
Corrosion Inhibitors: Phenols and their derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. africaresearchconnects.comresearchgate.net These organic molecules function by adsorbing onto the metal surface, forming a protective film that slows down both the anodic and cathodic corrosion reactions. nih.govafricaresearchconnects.com
Derivatives of nitrophenol, including azo compounds and Schiff bases, have shown good corrosion inhibition efficiency. nih.gov For instance, studies on nitrophenyl-containing hydrazine derivatives have demonstrated high inhibition efficiency (over 93%) for C38 steel in hydrochloric acid. nih.gov The presence of heteroatoms (like nitrogen and oxygen) and the aromatic ring in molecules derived from this compound facilitates strong adsorption onto the metal surface, making them effective as mixed-type inhibitors. africaresearchconnects.com
| Inhibitor Type | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| (1E,2E)-bis(1-(3-nitrophenyl)ethylidene)hydrazine | C38 Steel | 1M HCl | >93% | nih.gov |
| Azo-Schiff derivative of nitrophenol | Mild Steel | 1M HCl | 75% | nih.gov |
| o-Nitrophenol-Zn2+ system | Aluminum | Aqueous solution (pH 11) | Synergistic effect observed | researchgate.net |
| Phenolic derivatives with nitro group | Mild Steel | 1M HCl | Up to 85% | africaresearchconnects.com |
Future Research Directions and Unexplored Avenues
Development of Novel and Environmentally Benign Synthetic Routes
Traditional synthesis of nitrophenols often involves the use of harsh reagents like nitric and sulfuric acids, which can lead to environmental pollution and safety hazards. smolecule.comgoogle.com Future research should prioritize the development of "green" synthetic methodologies.
Key research objectives include:
Catalyst-Free Synthesis: Investigating methods that rely on controlling physical parameters such as temperature and reactant concentration to optimize yield and selectivity, thereby minimizing the need for catalysts and solvents. paspk.orgppaspk.org
Solid-Acid Catalysis: Exploring the use of recyclable solid-acid catalysts, such as zeolites, to replace corrosive liquid acids, simplifying product purification and reducing waste generation.
Biocatalysis: Investigating the potential of enzymes or whole-cell systems to perform regioselective nitration of o-cresol (B1677501). This approach could offer high selectivity under mild, aqueous conditions, significantly improving the environmental profile of the synthesis.
Flow Chemistry: Developing continuous flow processes for the nitration of 2-methylphenol. Flow chemistry offers enhanced safety, better control over reaction parameters, and potential for easier scale-up compared to batch processes.
Elucidation of Complex Environmental Degradation Pathways and Metabolites
The environmental fate of 2-Methyl-3-nitrophenol is a significant area requiring further investigation. Nitroaromatic compounds are known for their persistence and potential toxicity in the environment. mdpi.comresearchgate.netcswab.org A thorough understanding of its degradation is crucial for environmental risk assessment and the development of effective remediation strategies.
Future research should focus on:
Biodegradation Pathways: Identifying and characterizing microbial strains capable of degrading this compound. Research should aim to elucidate the specific enzymatic pathways involved, whether they are oxidative or reductive, and identify all metabolic intermediates. ethz.chnih.gov While pathways for similar compounds like p-nitrophenol are known, specific pathways for the 2-methyl-3-nitro isomer are not well-documented. nih.gov
Photodegradation Studies: Investigating the role of natural sunlight in the degradation of this compound in aquatic environments. This includes identifying photoproducts and determining the kinetics and mechanisms of photodegradation.
Abiotic Degradation: Studying abiotic degradation mechanisms, such as hydrolysis and reactions with naturally occurring minerals and organic matter in soil and sediment, to build a complete picture of its environmental persistence.
Metabolite Identification and Toxicity: A critical aspect is the identification of all major degradation metabolites and the assessment of their potential toxicity. It is essential to ensure that the degradation process does not lead to the formation of more toxic or persistent byproducts. mdpi.com
In-depth Mechanistic Understanding of Biological Effects and Interactions
While nitrophenols as a class are known to be toxic, specific toxicological data for this compound is limited. cdc.govllojibwe.org Understanding its interaction with biological systems at a molecular level is essential for assessing its risk to human health and ecosystems.
Promising avenues for research include:
Molecular Target Identification: Utilizing techniques like proteomics and molecular docking to identify the specific cellular proteins and enzymes that this compound interacts with. This will help to clarify its mechanism of toxicity.
Oxidative Stress and Genotoxicity: Investigating the potential of this compound to induce oxidative stress, damage DNA, and cause mutations. nih.gov Such studies are fundamental to understanding its potential as a carcinogen or mutagen.
Endocrine Disruption Potential: Assessing whether this compound can interfere with the endocrine systems of wildlife and humans, a known issue with some phenolic compounds.
Comparative Toxicology: Performing comparative studies with other nitrophenol isomers to understand how the position of the methyl and nitro groups influences bioavailability, metabolism, and toxicity.
Integration of Advanced Computational Predictions and Machine Learning Models
In silico methods, including computational chemistry and machine learning, offer powerful tools to predict the properties and behavior of chemicals, reducing the need for expensive and time-consuming laboratory experiments. nih.govmdpi.com
Future research should leverage these approaches to:
QSAR Modeling: Develop robust Quantitative Structure-Activity Relationship (QSAR) models to predict the toxicity, biodegradability, and physicochemical properties of this compound and related compounds. nih.govmdpi.com
Molecular Dynamics Simulations: Use simulations to model the interaction of this compound with biological macromolecules (e.g., enzymes, receptors) and environmental matrices to provide insights into its mechanism of action and environmental fate.
Machine Learning for Performance Prediction: Employ machine learning algorithms to predict the efficiency of different catalysts or microbial strains in degrading or transforming nitrophenols under various conditions, accelerating the development of remediation technologies. researchgate.net
Toxicity Prediction: Utilize advanced computational tools to predict various toxicity endpoints, such as acute oral toxicity and carcinogenicity, based on molecular structure. mdpi.comnanobioletters.com
Application of Multi-Omics Approaches in Microbial Bioremediation Studies
To fully harness the potential of microorganisms for the bioremediation of this compound, a systems-level understanding of microbial responses is necessary. Multi-omics approaches provide a holistic view of the biological processes involved in degradation. biotechrep.irresearchgate.netdoaj.org
Key research initiatives should include:
Metagenomics: Analyzing the genetic material from contaminated soil or water to identify novel genes and microbial consortia involved in the degradation of this compound.
Transcriptomics and Proteomics: Studying the changes in gene expression (transcriptome) and protein production (proteome) of a degrading microorganism when exposed to the compound. frontiersin.org This can reveal the specific enzymes and regulatory networks that are activated for its catabolism.
Metabolomics: Analyzing the complete set of metabolites within a microbial cell or community during the degradation process to get a real-time snapshot of the metabolic pathways in action. frontiersin.org
Integrated Omics: The true power lies in integrating data from genomics, transcriptomics, proteomics, and metabolomics. researchgate.net This integrated approach can provide a comprehensive model of how microorganisms respond to and metabolize this compound, paving the way for the rational design of highly efficient bioremediation strategies. doaj.org
Proposed Future Research Projects and Methodologies
| Research Area | Proposed Project Title | Key Methodologies | Expected Outcome |
| 9.1 Green Synthesis | Enzymatic Synthesis of this compound | Biocatalysis, Enzyme Screening, Process Optimization | A sustainable, water-based synthesis route with high regioselectivity and reduced environmental impact. |
| 9.2 Environmental Fate | Characterizing the Microbial Degradation Pathway of this compound | Isolation of degrading bacteria, HPLC-MS/MS for metabolite identification, Gene sequencing | Full elucidation of the biodegradation pathway and identification of key enzymes and intermediate compounds. |
| 9.3 Biological Effects | Mechanistic Toxicology of this compound using Zebrafish Model | Zebrafish embryo toxicity assays, Proteomics, Gene expression analysis (qRT-PCR) | Understanding of the molecular mechanisms of toxicity and identification of potential biomarkers of exposure. |
| 9.4 Computational Modeling | Machine Learning-Based Prediction of Nitrophenol Toxicity | QSAR modeling, Random Forest & XGBoost algorithms, Molecular descriptor calculation | A predictive model for the ecotoxicity of various nitrophenol isomers to guide environmental risk assessment. |
| 9.5 Multi-Omics | Systems Biology of a this compound Degrading Bacterium | RNA-Seq (Transcriptomics), LC-MS/MS (Proteomics), GC-MS (Metabolomics) | A comprehensive model of the metabolic and regulatory networks involved in the bioremediation process. |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-methyl-3-nitrophenol relevant for laboratory handling?
- Answer: this compound (CAS 5460-31-1) has a molecular formula of C₇H₇NO₃ and a molecular weight of 153.14 g/mol. Key properties include a melting point of 146–148°C (lit.), solubility in 95% ethanol (50 mg/mL), and a density estimate of 1.3 g/cm³. Its structure includes a hydroxyl and nitro group, contributing to moderate polarity and reactivity. Safety data indicate acute toxicity via oral, dermal, and inhalation routes (H302, H312, H332), necessitating precautions such as using PPE and proper ventilation during handling .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Answer: Characterization involves GC-MS with selective ion monitoring (SIM) to resolve co-elution challenges, particularly with 4-nitrophenol. Structural confirmation is achieved via mass spectra analysis (e.g., m/z 153 for molecular ion) and SMILES notation (Cc1c(O)cccc1N+=O). Chromatographic separation on polar columns (e.g., DB-5MS) shows retention times distinct from isomers like 2-methyl-5-nitrophenol. Recovery rates (50–70%) are monitored using isotopic internal standards to ensure analytical precision .
Advanced Research Questions
Q. What challenges arise in chromatographic separation of this compound from structurally similar nitrophenols?
- Answer: Co-elution with 4-nitrophenol is a primary challenge due to similar retention times on non-polar GC columns. This is mitigated using SIM mode in GC-MS, targeting unique fragment ions (e.g., m/z 153 for this compound vs. m/z 139 for 4-nitrophenol). Column selection (e.g., DB-5MS) and temperature gradient optimization improve resolution. Incomplete separation in ambient samples requires post-run mass spectral verification to avoid quantification errors .
Q. How does this compound serve as an internal standard in stable carbon isotope ratio (δ¹³C) analysis?
- Answer: Its structural similarity to target methylnitrophenols (e.g., 2-methyl-4-nitrophenol) minimizes isotopic fractionation during extraction and GC-IRMS analysis. Recoveries (50–70%) are used to correct for losses in atmospheric particulate matter samples. Co-injection with 2-methyl-5-nitrophenol as a secondary internal standard allows diagnostic testing of method robustness, as shown in studies with quartz fiber filters .
Q. What toxicokinetic data gaps exist for this compound in human exposure studies?
- Answer: Limited data are available on absorption, distribution, metabolism, and excretion (ADME) in humans. Animal studies suggest potential placental transfer of nitrophenols, but human toxicokinetics remain uncharacterized. Comparative studies across species are hindered by the lack of biomarkers. Priority research needs include inhalation/dermal exposure models and metabolic pathway identification using isotopically labeled analogs .
Q. What synthetic pathways utilize this compound as a precursor?
- Answer: It is a key intermediate in synthesizing Methyl 5-bromo-2-methyl-3-nitrobenzoate via nucleophilic substitution with methyl bromide under basic conditions (e.g., NaOH). The reaction requires controlled temperatures (60–80°C) and solvent systems (e.g., DMF). Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Applications include pharmaceutical intermediates and specialty chemicals .
Methodological Notes
- Analytical Validation: Recovery rates should be cross-checked using spiked blank filters (Table 3 in ) to account for matrix effects in environmental samples .
- Safety Protocols: Follow GHS guidelines (H315, H319) for skin/eye irritation risks. Use fume hoods and avoid benzene-based solvents due to carcinogenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
